1-Chloro-4-ethyl-2-methyloctane

Catalog No.
S14170469
CAS No.
M.F
C11H23Cl
M. Wt
190.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-ethyl-2-methyloctane

Product Name

1-Chloro-4-ethyl-2-methyloctane

IUPAC Name

1-chloro-4-ethyl-2-methyloctane

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

InChI

InChI=1S/C11H23Cl/c1-4-6-7-11(5-2)8-10(3)9-12/h10-11H,4-9H2,1-3H3

InChI Key

BORQOZPHQSLMMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(C)CCl

1-Chloro-4-ethyl-2-methyloctane is a branched alkyl halide, specifically an organic compound that contains a chlorine atom attached to a carbon chain. Its molecular formula is C11H23ClC_{11}H_{23}Cl, and it features a total of 11 carbon atoms, making it part of the octane family of hydrocarbons. The structure consists of an octane backbone with an ethyl group at the fourth position and a methyl group at the second position, along with a chlorine substituent at the first position.

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions or alkoxides, resulting in the formation of alcohols or ethers.
  • Elimination Reactions: Under certain conditions, 1-chloro-4-ethyl-2-methyloctane can undergo elimination reactions (E2 or E1 mechanisms) to produce alkenes. This typically occurs when treated with strong bases like sodium ethoxide.
  • Radical Reactions: The compound can also participate in radical reactions, especially under UV light or heat, leading to the formation of new carbon-carbon bonds.

1-Chloro-4-ethyl-2-methyloctane can be synthesized through several methods:

  • Halogenation of Alkanes: Starting from octane, chlorination using chlorine gas under UV light can yield various chlorinated products, including 1-chloro-4-ethyl-2-methyloctane.
  • Alkylation Reactions: A more specific method involves reacting 1-bromo-3-chloro-2-methylpropane with propylmagnesium chloride to form the desired compound through a Grignard reaction.
  • Malonic Ester Synthesis: This method involves the use of malonic ester synthesis followed by halogenation to introduce the chlorine atom at the desired position.

Alkyl halides like 1-chloro-4-ethyl-2-methyloctane have various applications:

  • Solvents: They are often used as solvents in organic synthesis due to their ability to dissolve a wide range of organic compounds.
  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Chemical Reagents: Used in nucleophilic substitution reactions for creating alcohols and other functional groups.

Interaction studies involving 1-chloro-4-ethyl-2-methyloctane primarily focus on its reactivity with biological systems and its environmental impact. Research on similar compounds has shown that alkyl halides can interact with cellular membranes, potentially leading to cytotoxic effects. Additionally, studies have indicated that these compounds may affect enzyme activity and metabolic pathways in organisms.

Several compounds share structural similarities with 1-chloro-4-ethyl-2-methyloctane. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
1-ChlorohexaneC6H13ClC_6H_{13}ClStraight-chain alkyl halide
2-ChloropentaneC5H11ClC_5H_{11}ClBranched alkyl halide
1-Bromo-4-methylpentaneC8H17BrC_8H_{17}BrSimilar structure but brominated
3-Chloro-3-methylpentaneC6H13ClC_6H_{13}ClContains a methyl group at the third position
1-IodoheptaneC7H15IC_7H_{15}IIodinated version of heptane

Uniqueness

1-Chloro-4-ethyl-2-methyloctane's unique structure allows for specific reactivity patterns not found in its straight-chain counterparts. Its branched configuration influences its boiling point and solubility characteristics compared to linear alkanes. Furthermore, the presence of both ethyl and methyl groups provides additional sites for

XLogP3

5.5

Exact Mass

190.1488284 g/mol

Monoisotopic Mass

190.1488284 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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